molecular formula C8H7NO3 B1271188 4-Methyl-3-nitrobenzaldehyde CAS No. 31680-07-6

4-Methyl-3-nitrobenzaldehyde

Cat. No.: B1271188
CAS No.: 31680-07-6
M. Wt: 165.15 g/mol
InChI Key: KHWGAWBXQOKXIJ-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the fourth position and a nitro group at the third position. This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Structural and Physicochemical Properties

4-Methyl-3-nitrobenzaldehyde is a yellow crystalline solid with the molecular formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol. Its structure features a benzaldehyde backbone substituted with a methyl group at the para position and a nitro group at the meta position relative to the aldehyde functionality. The SMILES notation is CC1=C(C=C(C=C1)C=O)N+[O-] , and the InChIKey is KHWGAWBXQOKXIJ-UHFFFAOYSA-N . Key physicochemical properties include:

Property Value Source
Melting Point 44–48°C
Solubility Insoluble in water
Predicted CCS (Ų) [M+H]+ 130.4
Flash Point >110°C

The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 3.9052 Å, b = 17.841 Å, c = 11.0663 Å, and β = 97.647°. Intermolecular C–H···O hydrogen bonding stabilizes the crystal lattice.

Classical Nitration Methods

Direct Nitration of 4-Methylbenzaldehyde

The most straightforward route involves nitrating 4-methylbenzaldehyde using a mixed acid system. A typical procedure employs concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) in a 3:1 molar ratio at 0–10°C. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the meta position due to the directing effects of the aldehyde and methyl groups.

Reaction Conditions:

  • Temperature: 0–10°C
  • Time: 4–6 hours
  • Yield: ~60–70% (reported in industrial settings)

Gattermann Reaction

An alternative method utilizes the Gattermann reaction, where 4-methylbenzaldehyde is treated with hydrochloric acid (HCl), aluminum chloride (AlCl₃), and copper chloride (CuCl₂), followed by nitration with sulfuric acid and potassium nitrate (KNO₃). This two-step process avoids the use of fuming nitric acid, enhancing safety.

Step 1: Chlorination
$$
\text{4-Methylbenzaldehyde} + \text{HCl} \xrightarrow{\text{AlCl}3, \text{CuCl}2} \text{4-Chloromethylbenzaldehyde}
$$

Step 2: Nitration
$$
\text{4-Chloromethylbenzaldehyde} + \text{KNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{this compound}
$$

Optimized Parameters:

  • Temperature: 0–10°C for nitration
  • Yield: ~55–65%

Multi-Step Synthetic Approaches

Bromination-Hydroxylation-Oxidation Route

A high-yielding three-step synthesis starts with 4-methyl-3-nitroacetophenone:

  • Bromination:
    $$
    \text{4-Methyl-3-nitroacetophenone} + \text{Br}_2 \rightarrow \text{4-Bromomethyl-3-nitroacetophenone}
    $$
    Conditions: CCl₄ solvent, 40°C, 2 hours.

  • Hydroxylation:
    $$
    \text{4-Bromomethyl-3-nitroacetophenone} + \text{H}_2\text{O} \rightarrow \text{4-Hydroxymethyl-3-nitroacetophenone}
    $$
    Conditions: NaOH, ethanol, reflux, 4 hours.

  • Oxidation:
    $$
    \text{4-Hydroxymethyl-3-nitroacetophenone} \xrightarrow{\text{KMnO}_4} \text{this compound}
    $$
    Conditions: H₂SO₄, 60°C, 3 hours.

Overall Yield: 88.5%.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. Key adaptations include:

  • Continuous-Flow Reactors: Minimize thermal runaway risks during nitration.
  • Solvent Recovery Systems: Recycle H₂SO₄ and HNO₃ to reduce waste.
  • Purity Control: Crystallization from ethanol-diethyl ether mixtures achieves >98% purity.

Typical Production Metrics:

Parameter Value
Annual Capacity 500–1,000 metric tons
Purity ≥98%
Byproducts <2% nitro isomers

Crystallization and Purification

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a diethyl ether solution at 20°C. The crystal structure (Fig. 1) reveals:

Crystallographic Data Value
Space Group P2₁/c
Unit Cell Volume 764.14 ų
Z 4
Density 1.435 g/cm³

Hydrogen bonding between the aldehyde oxygen (O3) and aromatic C–H stabilizes the lattice, with a C···O distance of 3.212 Å.

Analytical Characterization

Spectroscopic Data

  • FTIR: Strong peaks at 1705 cm⁻¹ (C=O stretch) and 1530 cm⁻¹ (NO₂ asymmetric stretch).
  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (d, 1H, Ar–H), 7.89 (s, 1H, Ar–H), 2.61 (s, 3H, CH₃).

Mass Spectrometry

  • Predicted CCS: [M+H]+ at m/z 166.04987 (CCS 130.4 Ų).
  • Fragmentation Pattern: Loss of NO₂ (46 Da) and CHO (29 Da) groups.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Chemistry

a. Precursor in Organic Synthesis
4-Methyl-3-nitrobenzaldehyde serves as a versatile intermediate in organic synthesis. It is often used to synthesize other complex organic molecules through various reactions such as nucleophilic addition and condensation reactions. Its nitro group can be reduced to an amine, allowing for further functionalization of the compound.

b. Synthesis of Heterocycles
This compound is utilized in the synthesis of nitrogen-containing heterocycles, which are essential in medicinal chemistry. The presence of the nitro group enhances the reactivity of the compound, making it a valuable building block for creating various heterocyclic compounds that exhibit significant biological activity .

Pharmaceutical Applications

a. Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of derivatives of this compound. Compounds synthesized from this aldehyde have shown promising activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. For instance, derivatives with specific substituents demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

b. Drug Development
The compound's structural features make it an attractive candidate for drug development, particularly in creating new anti-tubercular and anti-cancer agents. Research indicates that modifications to the nitro group can significantly enhance pharmacological properties, leading to new therapeutic agents .

Materials Science

a. Dyes and Pigments
this compound has been explored for its potential use in dye manufacturing due to its vibrant color properties when reacted with other compounds. The ability to modify its structure allows for the development of a range of dyes suitable for various applications in textiles and coatings .

b. Polymer Chemistry
In polymer chemistry, this compound can be used as a monomer or cross-linking agent in the synthesis of polymers with specific functionalities. Its reactive aldehyde group allows it to participate in condensation reactions with other monomers, leading to materials with tailored properties .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated derivatives of this compound against bacterial strainsCertain derivatives showed MIC values as low as 0.25 µg/mL against Staphylococcus aureus
Synthesis of HeterocyclesInvestigated the use of this compound in forming nitrogen-containing heterocyclesCompounds exhibited significant anti-tubercular activity with MIC values around 2.44 µM against Mycobacterium tuberculosis
Dye Synthesis ResearchExplored the use of this compound in dye productionFound to produce vibrant colors suitable for textile applications

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and the chemical environment .

Biological Activity

4-Methyl-3-nitrobenzaldehyde (4M3NBA) is an aromatic aldehyde with significant potential in various biological applications. This compound has garnered attention due to its unique structural properties and its role as an intermediate in the synthesis of various biologically active molecules. This article delves into the biological activities associated with 4M3NBA, exploring its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8_8H9_9NO3_3
  • CAS Number : 31680-07-6
  • IUPAC Name : this compound

The compound exhibits a nitro group (-NO2_2) and an aldehyde group (-CHO), which contribute to its reactivity and biological interactions.

Antimicrobial Properties

One of the primary areas of research concerning 4M3NBA is its antimicrobial activity. Studies have demonstrated that compounds containing nitro groups exhibit significant antibacterial properties. For instance, 4M3NBA has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic processes.

Inhibition of Viral Replication

Research indicates that 4M3NBA serves as an effective replication inhibitor for certain viruses. A study highlighted its role in inhibiting viral replication pathways, suggesting potential applications in antiviral drug development. The compound's ability to disrupt viral RNA synthesis positions it as a candidate for further exploration in virology.

Cytotoxic Effects

In vitro studies have reported cytotoxic effects of 4M3NBA on cancer cell lines. The compound has demonstrated selective toxicity towards specific cancer types, leading to apoptosis in treated cells. This effect is attributed to the compound's ability to induce oxidative stress and DNA damage in cancer cells, making it a potential lead for anticancer drug development.

Case Studies and Research Findings

StudyFindings
Yagi et al. (2006)Investigated the role of 4M3NBA in supramolecular electron transfer materials, highlighting its significance in organic electronics.
Ezoe et al. (2003)Reported on the synthesis of medicinal compounds using 4M3NBA as a precursor, emphasizing its versatility in drug design.
Biosynth StudyDemonstrated that 4M3NBA inhibits viral replication, showcasing its potential as an antiviral agent.

The biological activity of 4M3NBA can be attributed to several mechanisms:

  • Nucleophilic Attack : The aldehyde group can undergo nucleophilic attack by biological macromolecules, leading to the formation of adducts that disrupt normal cellular functions.
  • Oxidative Stress Induction : The nitro group can generate reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular damage.
  • Enzyme Inhibition : Preliminary studies suggest that 4M3NBA may inhibit specific enzymes involved in metabolic pathways, further elucidating its potential therapeutic applications.

Q & A

Q. Basic: What are the standard synthetic routes for 4-methyl-3-nitrobenzaldehyde, and how are reaction conditions optimized?

This compound is typically synthesized via nitration of 4-methylbenzaldehyde. A common method involves:

  • Nitration Protocol : Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The reaction is carried out at 0–5°C to control exothermicity and minimize byproducts like over-nitrated derivatives .
  • Purification : Crude product is purified via recrystallization from ethanol/water mixtures. Yield optimization requires precise stoichiometric control (e.g., 1:1 molar ratio of substrate to HNO₃) and slow addition of reagents to avoid thermal decomposition .
  • Validation : Purity is confirmed by HPLC or GC-MS, while structural identity is verified via FT-IR (nitro group absorption at ~1530 cm⁻¹) and ¹H NMR (aldehyde proton at ~10 ppm) .

Q. Basic: What safety precautions are critical when handling this compound in the lab?

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
  • First Aid :
    • Skin Contact : Wash immediately with soap and water for 15 minutes. Remove contaminated clothing .
    • Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
  • Waste Disposal : Neutralize residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Q. Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve the crystal packing and intermolecular interactions of this compound?

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Index and integrate reflections using SAINT-Plus .
  • Structure Refinement : Employ SHELXL for least-squares refinement. The title compound crystallizes in a monoclinic system (space group P2₁/c), with weak C–H···O hydrogen bonds (2.5–2.7 Å) stabilizing the lattice .
  • Impact on Properties : These interactions influence melting points and solubility, critical for designing cocrystals or supramolecular assemblies .

Q. Advanced: How do researchers resolve contradictions in spectroscopic data (e.g., IR vs. Raman) for nitro-aromatic compounds like this compound?

  • Cross-Validation : Compare experimental FT-IR (e.g., nitro symmetric/asymmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹) with Raman spectra. Discrepancies arise from differing selection rules; Raman may show stronger nitro vibrations due to polarizability changes .
  • Computational Support : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate vibrational modes. Match computed spectra with experimental data to assign peaks confidently .
  • Case Study : Yadav et al. (2006) resolved ambiguities in this compound’s spectra by correlating DFT-predicted bond lengths with SC-XRD data .

Q. Advanced: What computational methods predict the electronic properties of this compound for material science applications?

  • DFT Workflow :
    • Optimize geometry using Gaussian 09 at the B3LYP/6-31G(d) level.
    • Calculate HOMO-LUMO gaps to assess reactivity (e.g., electron-withdrawing nitro group lowers LUMO, enhancing electrophilicity).
    • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Applications : Predict charge-transfer behavior in supramolecular systems or optoelectronic materials. For example, the nitro group’s electron deficiency enables π-π stacking in conductive polymers .

Q. Basic: How is this compound characterized chromatographically, and what are common impurities?

  • HPLC Method : Use a C18 column with mobile phase acetonitrile/water (70:30 v/v), UV detection at 254 nm. Retention time ~6.2 minutes .
  • Common Impurities :
    • 3-Nitro-4-methylbenzoic acid : Forms via oxidation of the aldehyde group. Detect via LC-MS (m/z 196 [M-H]⁻) .
    • Dinitro Byproducts : Monitor via GC-MS (e.g., molecular ion m/z 195 for 3,5-dinitro derivatives) .

Q. Advanced: What strategies improve the regioselectivity of nitration in 4-methylbenzaldehyde to favor 3-nitro over 5-nitro isomers?

  • Directed Nitration : Use acetyl nitrate (AcONO₂) in acetic anhydride to direct nitration meta to the methyl group. The bulky acetyl group sterically hinders the para position .
  • Low-Temperature Control : Maintain reaction at –10°C to suppress kinetic formation of the 5-nitro isomer.
  • Computational Screening : Molecular electrostatic potential (MEP) maps from DFT identify electron-rich sites, guiding reagent selection .

Q. Basic: What are the solubility properties of this compound in common solvents?

  • High Solubility : In DMSO (150 mg/mL) and dichloromethane (120 mg/mL) due to polar nitro and aldehyde groups.
  • Low Solubility : In water (<1 mg/mL). For aqueous reactions, use co-solvents like ethanol (solubility ~20 mg/mL) .

Q. Advanced: How does the nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Activation Effects : The nitro group (meta-directing, electron-withdrawing) deactivates the ring, making NAS challenging.
  • Strategies :
    • Use strong nucleophiles (e.g., amines in DMF at 120°C).
    • Catalyze with Cu(I) to facilitate cross-coupling (e.g., Ullmann-type reactions) .
  • Case Study : Substitution at the 4-methyl position is feasible under high-temperature conditions, yielding Schiff base derivatives for coordination chemistry .

Q. Advanced: How can differential scanning calorimetry (DSC) analyze thermal stability and phase transitions of this compound?

  • Protocol : Heat samples at 10°C/min under nitrogen. The melting endotherm (~103–106°C) confirms purity (sharp peak = high crystallinity) .
  • Decomposition : Exothermic events above 200°C correlate with nitro group degradation. Kinetic analysis (e.g., Kissinger method) estimates activation energy for decomposition .

Properties

IUPAC Name

4-methyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWGAWBXQOKXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185567
Record name 3-Nitro-p-tolualdehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31680-07-6
Record name 4-Methyl-3-nitrobenzaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=31680-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-p-tolualdehyde
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Record name 3-Nitro-p-tolualdehyde
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Record name 3-nitro-p-tolualdehyde
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Record name 3-NITRO-P-TOLUALDEHYDE
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methyl-3-nitrobenzaldehyde
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